molecular formula C17H14ClN3O2S B2739754 2-(2-Chlorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327631-97-9

2-(2-Chlorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2739754
CAS No.: 1327631-97-9
M. Wt: 359.83
InChI Key: PHUDHHDZZWQHHS-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an ethanone backbone, linked to an azetidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-2-1-4-11(13)8-15(22)21-9-12(10-21)17-19-16(20-23-17)14-6-3-7-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUDHHDZZWQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel entity in medicinal chemistry, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN3OSC_{16}H_{14}ClN_3OS, with a molecular weight of approximately 343.82 g/mol. The structure features a chlorophenyl group and a thiophene moiety linked through an azetidine ring to an oxadiazole, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring enhances this activity due to its electron-rich nature, which facilitates interaction with microbial targets .

CompoundActivityReference
This compoundAntibacterial against Gram-positive and Gram-negative bacteria
Oxadiazole derivativesInhibition of Mycobacterium tuberculosis
Thiophene derivativesAntifungal activity against Candida albicans

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism involves the inhibition of critical signaling pathways related to cell proliferation and survival .

Cell LineIC50 (µM)Reference
MCF-70.45
A5490.53
HeLa0.52

Anti-inflammatory Activity

Compounds similar to this compound have shown anti-inflammatory effects in various models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.
  • Receptor Binding : The chlorophenyl group may enhance binding affinity to various receptors involved in cell signaling pathways related to cancer proliferation.
  • Oxidative Stress Modulation : Thiophene derivatives have been shown to possess antioxidant properties, reducing oxidative stress in cells and contributing to their protective effects against cancer .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Oxadiazole Derivatives : A study by Villemagne et al. demonstrated that new oxadiazole compounds could be synthesized with enhanced solubility and metabolic stability, showing promising anti-tubercular activity .
  • Evaluation of Antimicrobial Properties : Research conducted on azetidinone derivatives revealed significant antibacterial activity against multiple strains, indicating the potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing these motifs have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The presence of the chlorophenyl group enhances these properties by increasing lipophilicity, allowing better penetration into microbial cells.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, compounds similar to 2-(2-Chlorophenyl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone were tested against human tumor cells using protocols established by the National Cancer Institute (NCI). Results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development as chemotherapeutic agents.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study published in the Turkish Journal of Chemistry involved the synthesis of various oxadiazole derivatives and their evaluation against microbial strains. The results showed that compounds with similar structural features to This compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment
In another research article from MDPI, compounds resembling This compound were assessed for their anticancer properties using a panel of cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural motifs, electronic properties, and inferred pharmacological implications.

Structural Features
Compound Name Key Structural Differences Implications
Target Compound Azetidine ring, 1,2,4-oxadiazole-thiophene Enhanced rigidity; potential for selective binding due to compact structure
2-[[5-(5-Chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone Piperidine ring, 1,3,4-oxadiazole isomer Increased flexibility; sulfonyl group may alter solubility and reactivity
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(1H-pyrrol-2-yl)ethanone Imidazo-pyrrolo-pyrazine core, pyrrole substituent Broader aromatic system; potential for π-π stacking interactions

Key Observations :

  • The azetidine ring in the target compound distinguishes it from piperidine-containing analogs, likely reducing conformational flexibility and influencing binding kinetics.
  • The 1,2,4-oxadiazole isomer (vs. 1,3,4-oxadiazole in ) may alter electronic distribution, affecting dipole interactions with biological targets.
Electronic and Pharmacokinetic Properties
  • Thiophene vs. Pyrazine/Pyrrole : Thiophene’s sulfur atom contributes to lipophilicity, whereas pyrazine/pyrrole systems (as in ) introduce nitrogen-based hydrogen-bonding capabilities .
  • Azetidine vs. Piperidine : The smaller azetidine ring may reduce metabolic degradation compared to piperidine, as four-membered rings are less prone to ring-opening reactions .
Hypothesized Pharmacological Implications
  • Target Selectivity : The compact azetidine-oxadiazole-thiophene system may favor interactions with enzymes or receptors requiring precise steric complementarity (e.g., kinase inhibitors).
  • Solubility Challenges : The chlorophenyl and thiophene groups could limit aqueous solubility, necessitating formulation optimization compared to more polar analogs in .

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodology :

  • Reaction Conditions : Use acetyl chloride and glacial acetic acid under reflux (40–60 minutes) to acetylate the oxadiazole precursor, followed by quenching in cold water to precipitate the product. Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios of reagents are critical to minimize side reactions .
  • Purity Monitoring : Employ thin-layer chromatography (TLC) with methanol:chloroform (1:9 or 2:8) to track reaction progress and confirm purity .
  • Catalyst Optimization : Consider Lewis acids (e.g., POCl₃) for cyclization steps, as seen in analogous thiadiazole syntheses, to enhance reaction efficiency .

Q. What spectroscopic techniques are most reliable for characterizing the azetidine and oxadiazole moieties?

Methodology :

  • ¹H NMR : Look for distinct peaks such as δ ~4.80 ppm (CH₂ groups in azetidine) and δ ~8.02–8.04 ppm (aromatic protons on chlorophenyl/thiophenyl groups) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations, as demonstrated for structurally related azetidine-oxadiazole hybrids .
  • Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, where fragments like m/z 286 (M+1) are typical for chlorophenyl-oxadiazole derivatives .

Q. How can researchers mitigate byproduct formation during oxadiazole ring closure?

Methodology :

  • Temperature Control : Maintain reflux temperatures between 80–90°C to avoid decomposition, as observed in thiadiazole syntheses .
  • pH Adjustment : Use ammonia solution (pH 8–9) to precipitate desired products and reduce impurities .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .

Advanced Research Questions

Q. What computational methods validate the electronic effects of the thiophen-2-yl group on the oxadiazole ring?

Methodology :

  • DFT Calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps to predict reactivity at the oxadiazole C-5 position, where the thiophen-2-yl group enhances electron density .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to explain observed bioactivity, leveraging structural data from crystallography .

Q. How do structural modifications at the azetidine N-1 position influence biological activity?

Methodology :

  • SAR Studies : Compare analogs with varying substituents (e.g., methyl, phenyl) on the azetidine ring. For example, bulky groups may sterically hinder target binding, while electron-withdrawing groups (e.g., Cl) enhance stability .
  • In Vitro Assays : Test cytotoxicity or enzyme inhibition using standardized protocols, noting trends in IC₅₀ values relative to substituent properties .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodology :

  • Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., azetidine ring puckering) that may cause NMR signal splitting, contrasting with static crystal structures .
  • Variable-Temperature NMR : Probe temperature-dependent shifts to identify dynamic processes .

Q. What strategies improve the stability of the oxadiazole-thiophene linkage under physiological conditions?

Methodology :

  • Protecting Groups : Introduce acetyl or benzoyl groups at reactive sites during synthesis to prevent hydrolysis .
  • pH Buffering : Use phosphate-buffered saline (PBS) in bioassays to minimize degradation, as acidic/basic conditions destabilize oxadiazole rings .

Q. How does the chlorophenyl substituent affect the compound’s photophysical properties?

Methodology :

  • UV-Vis Spectroscopy : Measure absorbance maxima shifts (e.g., ~270–290 nm) to correlate with electron-withdrawing effects of the Cl group .
  • Fluorescence Quenching : Assess quenching efficiency in the presence of metal ions, leveraging the Cl atom’s coordination potential .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across reported methods?

Critical Factors :

  • Solvent Polarity : Higher yields are reported with dichloromethane (non-polar) vs. ethanol (polar), likely due to improved intermediate solubility .
  • Catalyst Purity : Impurities in POCl₃ or acetyl chloride can lead to inconsistent cyclization efficiency .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Methodology :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Use computational tools like PubChem BioActivity Data to aggregate and compare results from diverse sources .

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